Isepamicin
概要
説明
Isepamicin is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Isepamicin is synthesized from gentamicin B through a series of chemical reactions. The process involves the chelation reaction of gentamicin B with soluble inorganic salts . The synthesis also includes steps such as acylation and deprotection to yield the final product .
Industrial Production Methods: The industrial production of this compound involves the preparation of this compound sulfate powder for injection. This method includes dissolving this compound sulfate in water for injection, followed by filtration and lyophilization to obtain the final product .
化学反応の分析
反応の種類: イセパマイシンは、アシル化、酸化、置換反応など、さまざまな化学反応を起こします. これらの反応は、化合物を修飾してその抗菌活性を高め、毒性を低減するために不可欠です .
一般的な試薬と条件:
アシル化: アシルCoAなどの試薬は、イセパマイシンのアシル化に使用されます.
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
置換: 置換反応には、アミンやチオールなどの求核剤が関与することがよくあります。
生成される主要な生成物: これらの反応から生成される主要な生成物には、イセパマイシン耐性病原体に対する抗菌活性が向上していることが示されている、6′-N-アシル化イセパマイシンアナログが含まれます .
4. 科学研究アプリケーション
イセパマイシンは、幅広い科学研究アプリケーションを持ちます。
科学的研究の応用
Isepamicin has a wide range of scientific research applications:
作用機序
イセパマイシンは、感受性微生物の30Sおよび50Sリボソームサブユニットに結合することによって抗菌効果を発揮し、細菌タンパク質合成を阻害します . この結合は翻訳プロセスを阻害し、細菌細胞の死につながります. この化合物は、強力な濃度依存性殺菌効果と長い抗菌後効果を示し、その有効性に貢献しています .
類似の化合物:
ゲンタマイシン: イセパマイシンは、ゲンタマイシンBの半合成誘導体です.
アミカシン: 同じような活性スペクトルを持つ別のアミノグリコシド系抗生物質です.
トブラマイシン: イセパマイシンと構造的類似性と抗菌特性を共有しています.
独自性: イセパマイシンは、他のアミノグリコシドに対する耐性を付与するタイプI 6′-アセチルトランスフェラーゼを産生する株に対する活性が強化されているため、ユニークです . さらに、イセパマイシンは他のアミノグリコシドと比較して毒性プロファイルが低いため、臨床使用においてより安全な選択肢となっています .
類似化合物との比較
Gentamicin: Isepamicin is a semisynthetic derivative of gentamicin B.
Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.
Tobramycin: Shares structural similarities and antibacterial properties with this compound.
Uniqueness: this compound is unique due to its enhanced activity against strains producing type I 6′-acetyltransferase, which confers resistance to other aminoglycosides . Additionally, this compound has a lower toxicity profile compared to other aminoglycosides, making it a safer option for clinical use .
生物活性
Isepamicin, a semi-synthetic aminoglycoside antibiotic, is derived from gentamicin B and has been developed to combat antibiotic-resistant bacterial infections. This article compiles comprehensive research findings on the biological activity of this compound, including its pharmacokinetics, efficacy against various pathogens, and clinical case studies.
Pharmacokinetics and Metabolism
This compound exhibits a unique pharmacokinetic profile characterized by a triexponential decline in plasma concentration following administration. The half-lives for the α, β, and γ phases are approximately 0.17 hours, 2.12 hours, and 34 hours, respectively. Notably, this compound is primarily excreted unchanged in urine, with cumulative excretion levels reaching about 97.3% of the administered dose within 120 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life (α) | 0.17 hours |
Half-life (β) | 2.12 hours |
Half-life (γ) | 34 hours |
Excretion (urine) | 97.3% unchanged |
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against a variety of Gram-negative bacteria, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa . Its efficacy is particularly notable in cases where resistance to other aminoglycosides like amikacin is present .
Comparative Efficacy Against Common Pathogens
In clinical studies comparing this compound to amikacin for treating urinary tract infections (UTIs), both antibiotics showed comparable bacteriological elimination rates (93% for this compound vs. 93.4% for amikacin). However, this compound exhibited a lower rate of resistance among isolated microorganisms .
Table 2: Clinical Response Rates in UTI Treatment
Antibiotic | Cure Rate (%) | Failure Rate (%) |
---|---|---|
This compound | 93.0 | 7.0 |
Amikacin | 93.4 | 6.6 |
Case Studies and Clinical Trials
A double-blind trial involving pediatric patients with UTIs indicated that this compound was as effective as amikacin but with fewer side effects. Among the subjects treated with this compound, only one patient experienced flushing as an adverse event .
In another study focusing on the in vitro activity of this compound against Gram-negative bacteria isolated from clinical samples, a susceptibility rate of approximately 95% was observed for various isolates . This high susceptibility underscores the potential of this compound as a treatment option in settings where traditional antibiotics fail.
Resistance Mechanisms
The development of resistance to aminoglycosides has been attributed to aminoglycoside-modifying enzymes (AMEs). This compound has shown resilience against certain AMEs that typically inactivate other aminoglycosides, making it a valuable option for treating resistant infections .
特性
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIBEDMEYAVNG-ZKFPOVNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048380 | |
Record name | Isepamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58152-03-7 | |
Record name | Isepamicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58152-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isepamicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isepamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISEPAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isepamicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。